Lutetium oxodotreotide, specifically lutetium-177 oxodotreotide, is a radiopharmaceutical compound that combines the radionuclide lutetium-177 with the somatostatin analog oxodotreotide. This compound is primarily used in targeted radioligand therapy for treating metastatic gastroenteropancreatic neuroendocrine tumors. Lutetium-177 emits both beta and gamma radiation, making it suitable for therapeutic and diagnostic applications. Its development has marked significant progress in personalized medicine, particularly in oncology, since its first market authorization in 2018.
Lutetium oxodotreotide is classified as a targeted radiopharmaceutical. It belongs to a category of drugs known as radioligands, which are designed to bind specifically to certain receptors on tumor cells. The active ingredient, lutetium-177, is produced via nuclear reactors or cyclotrons and is characterized by its half-life of approximately 6.64 days, allowing for effective dosing schedules in clinical settings. The compound is commercially known as Lutathera and has been authorized for use in various regions, including the European Union and the United States.
The synthesis of lutetium-177 oxodotreotide involves several key steps:
The synthesis can achieve radiochemical yields exceeding 99% under optimized conditions .
Lutetium oxodotreotide exhibits a complex molecular structure where the lutetium ion is coordinated with the oxodotreotide ligand. The coordination number typically ranges from 8 to 9 due to the small ionic radius of lutetium (0.86–1.03 Å). The chemical formula for lutetium oxodotreotide can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen atoms along with the lutetium ion.
The molecular weight of lutetium oxodotreotide is approximately 610 g/mol .
Lutetium oxodotreotide undergoes specific reactions upon administration:
These reactions facilitate targeted radiation therapy while minimizing damage to surrounding healthy tissues .
The mechanism of action of lutetium oxodotreotide involves:
Lutetium oxodotreotide possesses several notable physical and chemical properties:
These properties make it an effective agent for targeted therapy while reducing systemic toxicity.
Lutetium oxodotreotide has several important applications in medicine:
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1